6-(1-Hydroxyethyl)-3-({2-[(iminomethyl)amino]ethyl}sulfanyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
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Overview
Description
Imipenem is a synthetic β-lactam antibiotic belonging to the carbapenems chemical class. It was developed by Merck scientists in the mid-1970s and was patented in 1975, with approval for medical use in 1985 . Imipenem is known for its broad spectrum of activity against aerobic and anaerobic, Gram-positive and Gram-negative bacteria . It is particularly important for its activity against Pseudomonas aeruginosa and Enterococcus species .
Preparation Methods
Chemical Reactions Analysis
Imipenem undergoes various chemical reactions, including:
Oxidation: Imipenem can be oxidized under certain conditions, leading to the formation of degradation products.
Reduction: Reduction reactions are less common for imipenem due to its stable β-lactam ring structure.
Substitution: Imipenem can undergo substitution reactions, particularly at the formimidoyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Imipenem has a wide range of scientific research applications:
Mechanism of Action
Imipenem exerts its antimicrobial effects by inhibiting the synthesis of bacterial cell walls . It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity . This leads to cell lysis and death of the bacteria . Imipenem is often administered with cilastatin to prevent its degradation by renal enzymes .
Comparison with Similar Compounds
Imipenem is part of the carbapenem class of antibiotics, which also includes:
Meropenem: Known for its greater activity against Gram-negative bacteria.
Ertapenem: Exhibits a longer half-life due to increased binding to plasma proteins.
Doripenem: Similar spectrum of activity but with different pharmacokinetic properties.
Panipenem-betamipron: Used in combination to enhance its stability and efficacy.
Biapenem: Another carbapenem with a broad spectrum of activity.
Imipenem is unique due to its broad spectrum of activity and its use in combination with cilastatin to enhance its stability and efficacy .
Properties
Molecular Formula |
C12H17N3O4S |
---|---|
Molecular Weight |
299.35 g/mol |
IUPAC Name |
3-[2-(aminomethylideneamino)ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C12H17N3O4S/c1-6(16)9-7-4-8(20-3-2-14-5-13)10(12(18)19)15(7)11(9)17/h5-7,9,16H,2-4H2,1H3,(H2,13,14)(H,18,19) |
InChI Key |
ZSKVGTPCRGIANV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O |
Origin of Product |
United States |
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